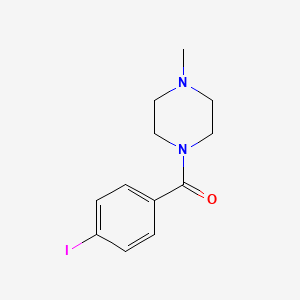

1-(4-Iodobenzoyl)-4-methylpiperazine

説明

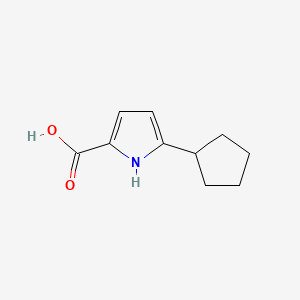

4-Iodobenzoyl chloride is a chemical compound used in the preparation of various substances . It has been employed in the preparation of pyrroles by reaction with imines and acetylenes mediated by isocyanides using palladium catalysis . It is also used in the preparation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, potential human dopamine D4 antagonists .

Molecular Structure Analysis

The molecular formula of 4-Iodobenzoyl chloride is C7H4ClIO, with a molecular weight of 266.46 g/mol . The structure includes an iodine atom attached to a benzene ring, which is further connected to a carbonyl chloride group .Chemical Reactions Analysis

4-Iodobenzoyl chloride has been used in various chemical reactions, including the preparation of pyrroles by reaction with imines and acetylenes mediated by isocyanides using palladium catalysis .Physical And Chemical Properties Analysis

4-Iodobenzoyl chloride is a solid substance with a boiling point of 120-121 °C at 1 mmHg and a melting point of 63-65 °C . It has a density of 1.9±0.1 g/cm3 and a molar refractivity of 49.4±0.3 cm3 .科学的研究の応用

- Significance : Pyrroles are essential heterocyclic compounds with diverse biological activities, making this application relevant in drug discovery and materials science .

Pyrrole Synthesis

Rotaxane Monomers and Polymers

Safety and Hazards

作用機序

Target of Action

A structurally similar compound, 1-(4-iodobenzoyl)-5-methoxy-2-methylindole-3-acetic acid, has been shown to target prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .

Biochemical Pathways

Given its potential interaction with prostaglandin g/h synthase 1, it may influence the prostaglandin synthesis pathway . This could have downstream effects on inflammatory responses and pain perception.

Pharmacokinetics

The piperazine ring may enhance solubility and absorption, while the iodobenzoyl group could influence distribution and metabolism .

Result of Action

If it does indeed target prostaglandin g/h synthase 1, it could potentially reduce the production of prostaglandins, thereby modulating inflammatory responses and pain perception .

特性

IUPAC Name |

(4-iodophenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IN2O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMFZVHBKNMGJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,2-Difluorospiro[2.5]octan-6-yl)prop-2-enamide](/img/structure/B2759611.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2759613.png)

![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2759621.png)

![2-[4-(Methylamino)phenyl]acetic acid hydrochloride](/img/structure/B2759625.png)

![N'-[(1-Thiophen-3-ylcyclopropyl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2759628.png)